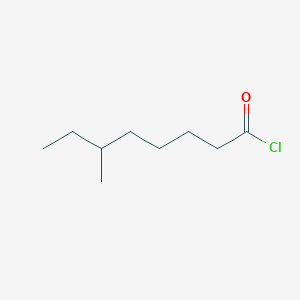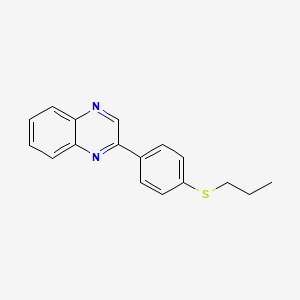
Quinoxaline, 2-(4-(propylthio)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoxaline, 2-(4-(propylthio)phenyl)- is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound Quinoxalines are known for their fused benzene and pyrazine rings, making them an essential structural unit in both chemistry and biochemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoxaline derivatives typically involves the condensation of ortho-phenylenediamines with dicarbonyl compounds. For Quinoxaline, 2-(4-(propylthio)phenyl)-, the process can be initiated by reacting 4-(propylthio)benzene-1,2-diamine with a suitable dicarbonyl compound under acidic conditions. The reaction often requires high temperatures and prolonged heating to achieve optimal yields .
Industrial Production Methods
Industrial production of quinoxaline derivatives has shifted towards green chemistry approaches. These methods aim to reduce environmental impact by using eco-friendly solvents and catalysts. For instance, nickel-catalyzed synthesis and copper-catalyzed cycloamination have been employed to produce quinoxaline derivatives efficiently .
Chemical Reactions Analysis
Types of Reactions
Quinoxaline, 2-(4-(propylthio)phenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thioether group to a sulfoxide or sulfone.
Reduction: The nitro groups in quinoxaline derivatives can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride and hydrogen gas are frequently used.
Substitution: Halogenating agents and nucleophiles such as alkyl halides and amines are employed
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted quinoxalines, depending on the reagents and conditions used .
Scientific Research Applications
Quinoxaline, 2-(4-(propylthio)phenyl)- has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Quinoxaline derivatives exhibit significant biological activities, including antibacterial, antifungal, and antiviral properties
Medicine: These compounds are investigated for their potential as anticancer agents and inhibitors of various enzymes
Industry: Quinoxaline derivatives are used in the production of dyes, agrochemicals, and materials for electronic devices
Mechanism of Action
The mechanism of action of Quinoxaline, 2-(4-(propylthio)phenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Quinoline: Another nitrogen-containing heterocycle with a similar structure but different biological activities.
Quinazoline: Shares the benzene and pyrazine ring system but has different substitution patterns and applications.
Cinnoline: Similar in structure but differs in the position of nitrogen atoms within the ring
Uniqueness
Quinoxaline, 2-(4-(propylthio)phenyl)- is unique due to its propylthio substitution, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s lipophilicity, potentially improving its bioavailability and interaction with biological targets .
Properties
CAS No. |
53140-57-1 |
|---|---|
Molecular Formula |
C17H16N2S |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
2-(4-propylsulfanylphenyl)quinoxaline |
InChI |
InChI=1S/C17H16N2S/c1-2-11-20-14-9-7-13(8-10-14)17-12-18-15-5-3-4-6-16(15)19-17/h3-10,12H,2,11H2,1H3 |
InChI Key |
UZGDZYZLNQUIJY-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methanone, (4-hydroxyphenyl)[2-(phenylmethyl)-3-benzofuranyl]-](/img/structure/B14641713.png)
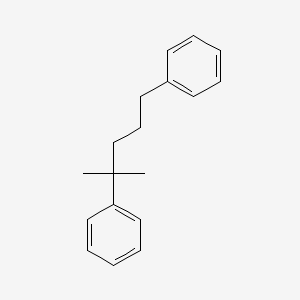

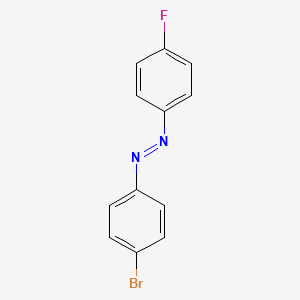
![{(E)-[(4-Fluorophenyl)imino][(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14641735.png)
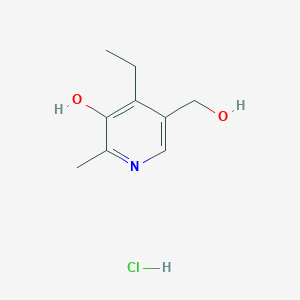
![Ethyl 4-ethyl-5-methyl-2-[(4-methylbenzene-1-sulfonyl)amino]thiophene-3-carboxylate](/img/structure/B14641760.png)
![7-(3-Oxo-6-oxabicyclo[3.1.0]hexan-2-yl)hept-5-enoic acid](/img/structure/B14641766.png)
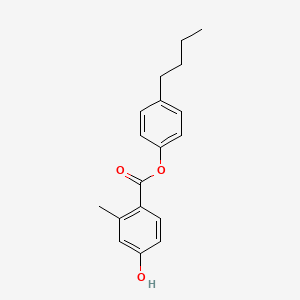
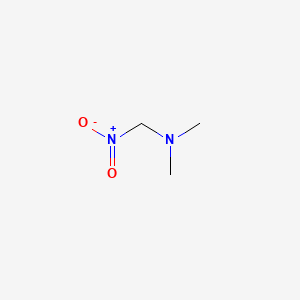
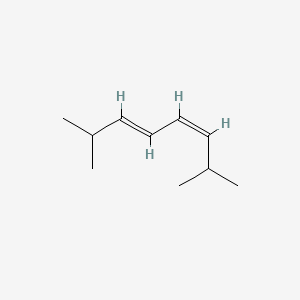
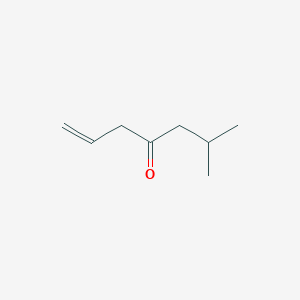
![1-[(4-Ethenylphenyl)methyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14641801.png)
